N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide
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Overview
Description
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of salicylamide with various aldehydes and ketones, followed by cyclization and spiro formation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds.
Scientific Research Applications
N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
- 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives
Uniqueness
What sets N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)benzamide apart from similar compounds is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-oxospiro[1H-quinazoline-2,1'-cyclopentane]-3-yl)benzamide |
InChI |
InChI=1S/C19H19N3O2/c23-17(14-8-2-1-3-9-14)21-22-18(24)15-10-4-5-11-16(15)20-19(22)12-6-7-13-19/h1-5,8-11,20H,6-7,12-13H2,(H,21,23) |
InChI Key |
GBLKEHLHWRXOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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